Cas no 2231808-89-0 (6-Bromo-N-(3-chloro-2-fluorophenyl)-7-methoxyquinazolin-4-amine)

6-Bromo-N-(3-chloro-2-fluorophenyl)-7-methoxyquinazolin-4-amine is a quinazoline derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a bromo-substituted quinazoline core coupled with a chloro-fluorophenylamine moiety, offering unique reactivity for further functionalization. The presence of electron-withdrawing groups enhances its suitability as an intermediate in the synthesis of kinase inhibitors or other biologically active compounds. The methoxy group at the 7-position contributes to improved solubility and metabolic stability. This compound is particularly valuable for structure-activity relationship (SAR) studies due to its modular design, enabling precise modifications for targeted drug discovery efforts. Its high purity and well-defined chemical properties make it a reliable building block for advanced research applications.
6-Bromo-N-(3-chloro-2-fluorophenyl)-7-methoxyquinazolin-4-amine structure
2231808-89-0 structure
Product name:6-Bromo-N-(3-chloro-2-fluorophenyl)-7-methoxyquinazolin-4-amine
CAS No:2231808-89-0
MF:C15H10BrClFN3O
MW:382.61480474472
CID:5058644

6-Bromo-N-(3-chloro-2-fluorophenyl)-7-methoxyquinazolin-4-amine Chemical and Physical Properties

Names and Identifiers

    • 4-Quinazolinamine, 6-bromo-N-(3-chloro-2-fluorophenyl)-7-methoxy-
    • 6-Bromo-N-(3-chloro-2-fluorophenyl)-7-methoxyquinazolin-4-amine
    • Inchi: 1S/C15H10BrClFN3O/c1-22-13-6-12-8(5-9(13)16)15(20-7-19-12)21-11-4-2-3-10(17)14(11)18/h2-7H,1H3,(H,19,20,21)
    • InChI Key: WNQNFHQVCRPFBS-UHFFFAOYSA-N
    • SMILES: BrC1C(=CC2=C(C=1)C(=NC=N2)NC1C=CC=C(C=1F)Cl)OC

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 381
  • XLogP3: 4.8
  • Topological Polar Surface Area: 47

6-Bromo-N-(3-chloro-2-fluorophenyl)-7-methoxyquinazolin-4-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM329596-1000g
4-Quinazolinamine, 6-bromo-N-(3-chloro-2-fluorophenyl)-7-methoxy-
2231808-89-0 95%+
1000g
$8320 2022-09-01
Chemenu
CM329596-1000g
4-Quinazolinamine, 6-bromo-N-(3-chloro-2-fluorophenyl)-7-methoxy-
2231808-89-0 95%+
1000g
$8320 2021-08-18

6-Bromo-N-(3-chloro-2-fluorophenyl)-7-methoxyquinazolin-4-amine Related Literature

Additional information on 6-Bromo-N-(3-chloro-2-fluorophenyl)-7-methoxyquinazolin-4-amine

Introduction to 6-Bromo-N-(3-chloro-2-fluorophenyl)-7-methoxyquinazolin-4-amine (CAS No. 2231808-89-0)

6-Bromo-N-(3-chloro-2-fluorophenyl)-7-methoxyquinazolin-4-amine, identified by the CAS number 2231808-89-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the quinazoline class, a heterocyclic structure known for its broad spectrum of biological activities. The presence of multiple substituents, including bromine, chlorine, and fluorine, as well as methoxy and amine functional groups, endows this molecule with unique chemical properties that make it a promising candidate for further exploration in drug discovery.

The structural framework of 6-Bromo-N-(3-chloro-2-fluorophenyl)-7-methoxyquinazolin-4-amine incorporates several key features that contribute to its potential pharmacological relevance. The bromine atom at the 6-position and the chloro and fluoro substituents on the phenyl ring enhance its interaction with biological targets, while the methoxy group at the 7-position and the amine functionality at the 4-position provide additional sites for molecular recognition. This combination of structural elements makes it an intriguing scaffold for developing novel therapeutic agents.

In recent years, quinazoline derivatives have been extensively studied due to their demonstrated efficacy in various therapeutic areas, including anticancer, antiviral, and anti-inflammatory applications. The specific modifications present in 6-Bromo-N-(3-chloro-2-fluorophenyl)-7-methoxyquinazolin-4-amine suggest that it may exhibit inhibitory activity against certain enzymes or receptors involved in disease pathways. For instance, quinazoline-based compounds have been reported to target kinases, which are frequently dysregulated in cancer cells.

Current research in medicinal chemistry has focused on optimizing quinazoline derivatives to improve their potency, selectivity, and pharmacokinetic profiles. The introduction of halogen atoms such as bromine and chlorine is a common strategy to enhance binding affinity to biological targets. Additionally, the methoxy group can influence metabolic stability and bioavailability, while the amine group provides a site for further derivatization to improve solubility or target specificity. These features make 6-Bromo-N-(3-chloro-2-fluorophenyl)-7-methoxyquinazolin-4-amine a valuable intermediate in the synthesis of potential drug candidates.

The synthesis of 6-Bromo-N-(3-chloro-2-fluorophenyl)-7-methoxyquinazolin-4-amine involves multi-step organic transformations that require precise control over reaction conditions. Key synthetic steps may include nucleophilic substitution reactions to introduce the bromine and chloro substituents, followed by condensation reactions to form the quinazoline core. The methoxy group is typically introduced via etherification or nucleophilic aromatic substitution, while the amine functionality can be incorporated through reductive amination or direct functionalization of an existing precursor.

One of the most compelling aspects of 6-Bromo-N-(3-chloro-2-fluorophenyl)-7-methoxyquinazolin-4-amine is its potential as a building block for structure-based drug design. High-throughput screening (HTS) and virtual screening techniques have been employed to identify hits with desirable biological activity. Once a lead compound is identified, medicinal chemists can modify its structure using principles such as ligand efficiency and pharmacophore modeling to enhance its therapeutic potential.

The pharmacological evaluation of 6-Bromo-N-(3-chloro-2-fluorophenyl)-7-methoxyquinazolin-4-amine has not yet been extensively reported in the literature. However, preliminary studies may focus on assessing its interaction with enzymes such as kinases or other targets relevant to cancer and inflammation. In vitro assays could provide insights into its inhibitory activity, while computational modeling can help predict its binding mode to biological targets.

The development of novel drugs often involves optimizing synthetic routes to achieve high yields and purity while minimizing costs and environmental impact. Green chemistry principles are increasingly being applied in pharmaceutical synthesis to develop more sustainable processes. For example, catalytic methods or solvent-free reactions could be explored during the synthesis of 6-Bromo-N-(3-chloro-2-fluorophenyl)-7-methoxyquinazolin-4-amine to improve efficiency.

In conclusion,6-Bromo-N-(3-chloro-2-fluorophenyl)-7-methoxyquinazolin-4-amine (CAS No. 2231808-89-0) represents a promising compound with potential applications in pharmaceutical research. Its unique structural features make it an attractive scaffold for developing novel therapeutic agents targeting various diseases. Further investigation into its synthesis, pharmacology, and drug-like properties will be essential to unlock its full potential in medicine.

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